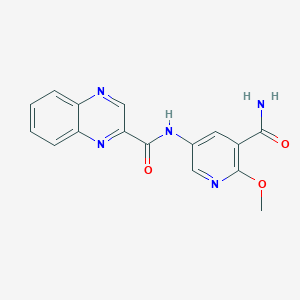
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyridine ring substituted with carbamoyl and methoxy groups, enhancing its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal under acidic conditions.
Substitution on the Pyridine Ring:
Coupling Reaction: The final step involves coupling the substituted pyridine with the quinoxaline core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity through the formation of hydrogen bonds and hydrophobic interactions. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Lacks the substituted pyridine ring, resulting in different biological activities.
N-(5-carbamoyl-6-methoxypyridin-3-yl)benzamide: Similar structure but with a benzene ring instead of a quinoxaline core.
Uniqueness
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide is unique due to its combined quinoxaline and substituted pyridine structure, which enhances its chemical reactivity and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-carbamoyl-6-methoxypyridin-3-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16-10(14(17)22)6-9(7-19-16)20-15(23)13-8-18-11-4-2-3-5-12(11)21-13/h2-8H,1H3,(H2,17,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEMYZUMRUIYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)C2=NC3=CC=CC=C3N=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B6716838.png)
![4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide](/img/structure/B6716846.png)
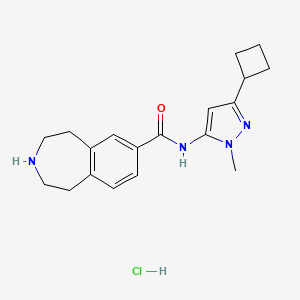
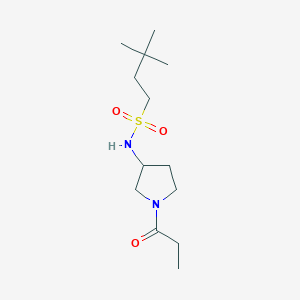
![3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide](/img/structure/B6716874.png)
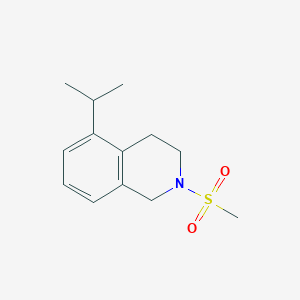
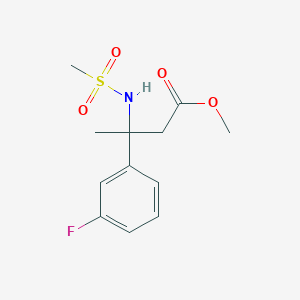
![5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B6716888.png)
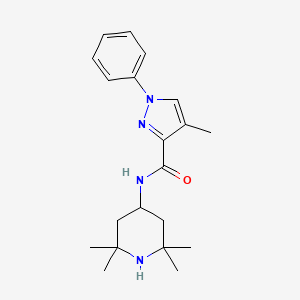
![4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716913.png)
![5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716924.png)
![5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716932.png)
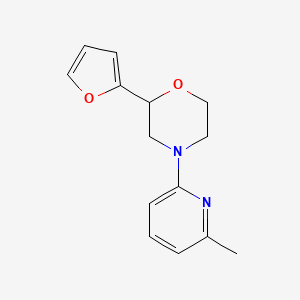
![[3-[(2-Methyl-4-nitrophenyl)methylamino]phenyl]methanol](/img/structure/B6716944.png)
